1,4-Bis[2-chloro-5-(trifluoromethyl)phenyl]piperazine-2,5-dione
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Overview
Description
1,4-Bis[2-chloro-5-(trifluoromethyl)phenyl]piperazine-2,5-dione is a synthetic organic compound characterized by the presence of two chloro and trifluoromethyl-substituted phenyl groups attached to a piperazine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[2-chloro-5-(trifluoromethyl)phenyl]piperazine-2,5-dione typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with piperazine-2,5-dione under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[2-chloro-5-(trifluoromethyl)phenyl]piperazine-2,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of oxidized or reduced forms of the compound .
Scientific Research Applications
1,4-Bis[2-chloro-5-(trifluoromethyl)phenyl]piperazine-2,5-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Materials Science: It is investigated for its properties as a building block in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1,4-Bis[2-chloro-5-(trifluoromethyl)phenyl]piperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)aniline: A precursor in the synthesis of the compound.
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A compound with similar structural motifs and applications.
Uniqueness
1,4-Bis[2-chloro-5-(trifluoromethyl)phenyl]piperazine-2,5-dione is unique due to its combination of chloro and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H10Cl2F6N2O2 |
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Molecular Weight |
471.2 g/mol |
IUPAC Name |
1,4-bis[2-chloro-5-(trifluoromethyl)phenyl]piperazine-2,5-dione |
InChI |
InChI=1S/C18H10Cl2F6N2O2/c19-11-3-1-9(17(21,22)23)5-13(11)27-7-16(30)28(8-15(27)29)14-6-10(18(24,25)26)2-4-12(14)20/h1-6H,7-8H2 |
InChI Key |
BOTSXWNGUWHKJG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(CC(=O)N1C2=C(C=CC(=C2)C(F)(F)F)Cl)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
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